3-(6-Chloro-2-fluoropyridin-3-yl)sulfonyl-1,3-thiazinane
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Description
“3-(6-Chloro-2-fluoropyridin-3-yl)sulfonyl-1,3-thiazinane” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocyclic compound similar to benzene and pyrimidine, with one methine group (=CH-) replaced by a nitrogen atom . The compound also includes sulfonyl and thiazinane groups.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyridine ring provides a plane of aromaticity, the sulfonyl group (-SO2-) is a common functional group that consists of a sulfur atom bonded to two oxygen atoms, and the thiazinane is a heterocyclic compound containing both sulfur and nitrogen .
Chemical Reactions Analysis
The reactivity of this compound could be influenced by the electronegative atoms (fluorine, oxygen, and nitrogen) and the aromatic pyridine ring. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Fluorinated compounds often have unique properties, including high thermal and chemical stability .
Future Directions
Properties
IUPAC Name |
3-(6-chloro-2-fluoropyridin-3-yl)sulfonyl-1,3-thiazinane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFN2O2S2/c10-8-3-2-7(9(11)12-8)17(14,15)13-4-1-5-16-6-13/h2-3H,1,4-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYLJCYRKRSXBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CSC1)S(=O)(=O)C2=C(N=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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